molecular formula C15H9ClFN3O3S B2389300 (E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide CAS No. 477294-59-0

(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide

Cat. No.: B2389300
CAS No.: 477294-59-0
M. Wt: 365.76
InChI Key: AFPJHYUSASAAAR-OBGWFSINSA-N
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Description

(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiazole ring, a nitrobenzamide moiety, and specific substituents like chlorine and fluorine atoms. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the nitrobenzamide group. Key steps may include:

    Formation of Benzothiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions: Introduction of chlorine and fluorine atoms through halogenation reactions.

    Coupling Reactions: Formation of the final compound by coupling the benzothiazole derivative with a nitrobenzamide precursor under specific conditions, such as the use of coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Use of specific catalysts to improve reaction rates and selectivity.

    Purification Techniques: Advanced purification methods like recrystallization, chromatography, and distillation to obtain the final product with desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of new functional groups like hydroxyl or alkyl groups.

Scientific Research Applications

(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of (E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.

    Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.

    Affect Cellular Pathways: Influence cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1,3-diamino-4,6-dinitrobenzene
  • 2-Fluoro-1,3,5-triamino-2,4,6-trinitrobenzene

Uniqueness

(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

5-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3O3S/c1-19-12-5-3-9(17)7-13(12)24-15(19)18-14(21)10-6-8(16)2-4-11(10)20(22)23/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFPJHYUSASAAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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